molecular formula C5H2BrClFNO2S B2899535 3-Bromo-5-chloropyridine-2-sulfonyl fluoride CAS No. 2287287-89-0

3-Bromo-5-chloropyridine-2-sulfonyl fluoride

Cat. No.: B2899535
CAS No.: 2287287-89-0
M. Wt: 274.49
InChI Key: BVLDZEKCABLIPR-UHFFFAOYSA-N
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Description

3-Bromo-5-chloropyridine-2-sulfonyl fluoride is a halogenated pyridine derivative featuring a bromo (Br) substituent at position 3, a chloro (Cl) substituent at position 5, and a sulfonyl fluoride (-SO₂F) group at position 2. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to its dual halogen substituents and the sulfonyl fluoride moiety, which enhances stability under hydrolytic conditions compared to sulfonyl chlorides. The electron-withdrawing nature of the sulfonyl fluoride group also facilitates nucleophilic substitution reactions, making it a versatile intermediate for constructing heterocyclic frameworks.

Properties

IUPAC Name

3-bromo-5-chloropyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFNO2S/c6-4-1-3(7)2-9-5(4)12(8,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLDZEKCABLIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)S(=O)(=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloropyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Carbon-Carbon Coupled Products: Formed via Suzuki-Miyaura coupling.

Mechanism of Action

The mechanism by which 3-Bromo-5-chloropyridine-2-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, thereby modifying the activity of the target molecules . The compound can inhibit enzymes by reacting with active site residues, thus blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Research Findings and Implications

Stability in Pharmaceutical Contexts

The hydrolytic stability of sulfonyl fluorides makes the target compound advantageous for drug development. For instance, sulfonyl chlorides (e.g., ) often require anhydrous conditions, whereas sulfonyl fluorides tolerate moderate moisture, reducing synthetic complexity .

Market Availability

Compounds like 5-bromo-6-chloropyridine-3-sulfonyl chloride (CAS 216394-05-7) are commercially available (e.g., TCI Chemicals, ), but the target compound’s unique stability may drive demand in niche pharmaceutical sectors .

Biological Activity

3-Bromo-5-chloropyridine-2-sulfonyl fluoride is a chemical compound with significant biological activity, particularly in the context of enzyme inhibition and drug discovery. This article delves into its biological mechanisms, applications, and related research findings.

  • Molecular Formula : C5_5H2_2BrClFNO2_2S
  • Molecular Weight : 274.5 g/mol
  • IUPAC Name : this compound

The compound features a pyridine ring substituted with bromine and chlorine atoms, along with a sulfonyl fluoride group. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound primarily arises from the interaction of its sulfonyl fluoride group with nucleophilic sites on target proteins. This interaction leads to covalent modifications that can inhibit enzyme activity. The compound has been employed in the development of enzyme inhibitors, particularly targeting key enzymes involved in various biological pathways.

Applications in Research

This compound is utilized in several scientific domains:

  • Enzyme Inhibition : It serves as a tool for studying enzyme mechanisms and developing inhibitors for therapeutic applications.
  • Drug Discovery : The compound is investigated for its potential in creating novel therapeutic agents, particularly in oncology and neurology.
  • Biochemical Probes : It is used to probe biological pathways, aiding in the understanding of cellular processes.

Enzyme Inhibition Studies

A notable study highlighted the use of this compound as an inhibitor for monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid metabolism. The inhibition mechanism involves covalent modification of active site residues, leading to altered enzyme activity. This compound demonstrated significant potency, with an IC50_{50} value indicating effective inhibition levels .

Structure–Activity Relationship (SAR)

Research has focused on the structure–activity relationships of aryl sulfoxides, including derivatives like this compound. These studies have shown that modifications to the sulfonyl group can enhance or diminish inhibitory activity against various targets . For instance, alterations in substituents on the pyridine ring have been correlated with changes in potency.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundSulfonyl fluoride group; enzyme inhibitorInhibits MAGL; potential in drug development
3-Bromo-2-chloropyridine-5-sulfonyl chlorideSimilar structure but lacks fluorineModerate enzyme inhibition
3-Bromo-5-chloropyridine-2-sulfonamideSulfonamide derivative; less reactiveWeaker enzyme inhibition compared to sulfonyl fluoride

This table illustrates how the presence of the sulfonyl fluoride group enhances reactivity compared to other derivatives, making it a more potent inhibitor.

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